molecular formula C14H10F2O3 B6374823 MFCD18313974 CAS No. 1261918-51-7

MFCD18313974

Cat. No.: B6374823
CAS No.: 1261918-51-7
M. Wt: 264.22 g/mol
InChI Key: IGHBMTIYCKBIHY-UHFFFAOYSA-N
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Description

Compound MFCD18313974 is a chemical entity with unique properties and potential applications in various fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound MFCD18313974 typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

    Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of compound this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:

    Bulk synthesis: Utilizing high-capacity reactors to handle large volumes of reactants.

    Process optimization: Implementing advanced techniques such as automated control systems to maintain optimal reaction conditions.

    Purification: Employing industrial-scale purification methods like distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions: Compound MFCD18313974 undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents like halogens and alkylating agents are used in the presence of catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives.

Scientific Research Applications

Compound MFCD18313974 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound MFCD18313974 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to target molecules: Interacting with specific proteins or enzymes to modulate their activity.

    Pathway modulation: Influencing biochemical pathways to achieve the desired effect.

    Cellular effects: Altering cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Has a similar reactivity profile but varies in molecular size.

    Compound C: Exhibits comparable biological activity but differs in its mechanism of action.

Uniqueness: Compound MFCD18313974 is unique due to its specific combination of structural features and reactivity. It offers distinct advantages in certain applications, such as higher selectivity in chemical reactions and specific biological interactions.

Properties

IUPAC Name

methyl 4-fluoro-3-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-14(18)9-3-4-11(15)10(6-9)8-2-5-12(16)13(17)7-8/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHBMTIYCKBIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684475
Record name Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-51-7
Record name Methyl 4',6-difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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